(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a synthetic compound that belongs to the class of azetidine derivatives. It features a unique combination of an azetidine ring and an isoquinoline moiety, which may contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural characteristics, which could facilitate interactions with various biological targets.
The compound can be synthesized through various chemical methods, which are documented in scientific literature. Research studies have highlighted different synthetic routes and their efficiencies, providing insights into the compound's chemical behavior and potential applications in pharmaceuticals.
This compound can be classified as:
The synthesis of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The general approach includes:
Specific synthetic routes may vary, but a common method involves:
Research has shown that optimizing reaction conditions, such as temperature and time, can significantly affect the yield and purity of the final product .
The molecular structure of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone can be represented as follows:
This structure features:
Crystallographic studies may provide detailed information regarding bond lengths and angles, contributing to a deeper understanding of its three-dimensional conformation. For instance, typical bond lengths in similar compounds range between 1.34 Å to 1.50 Å for C–N bonds and around 1.20 Å for C=O bonds .
The compound is expected to participate in various chemical reactions typical for amines and ketones:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or during synthetic transformations. For example, the presence of electron-donating or withdrawing groups on the isoquinoline could influence its reactivity .
The mechanism of action for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is not fully elucidated but may involve:
Experimental studies using receptor binding assays or enzyme inhibition tests would provide quantitative data on its efficacy and mechanism .
Relevant analyses such as melting point determination and spectral characterization (e.g., Nuclear Magnetic Resonance spectroscopy) are essential for confirming identity and purity .
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone holds potential applications in:
Given its structural uniqueness, further studies could reveal additional applications in areas such as material science or agrochemicals, depending on its reactivity and interaction profiles .
The strategic integration of azetidine and isoquinoline heterocycles underpins the significance of (3-aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1410511-07-7) in modern drug discovery. The azetidine ring—a four-membered nitrogen-containing cycle—confers distinct advantages over larger cyclic amines. Its compact size and high ring strain enhance conformational rigidity, improving target binding specificity and metabolic stability. The 3-amino substitution on azetidine serves as a versatile handle for derivatization while functioning as a potent hydrogen bond donor/acceptor, crucial for molecular recognition processes [1] [6].
Conversely, the isoquinoline moiety provides a privileged scaffold in medicinal chemistry due to its planar, aromatic structure that facilitates π-π stacking interactions with biological targets. Isoquinoline derivatives exhibit diverse pharmacological profiles, including kinase inhibition and receptor antagonism, attributed to their ability to penetrate lipid bilayers while maintaining water solubility. The 1-position linkage via a carbonyl group optimizes spatial orientation for target engagement, as evidenced in neuroinflammation PET tracers like FFDI [10].
Table 1: Key Physicochemical Attributes of Structural Moieties
Moiety | Molecular Formula | TPSA (Ų) | LogP | Hydrogen Bonding | Biological Roles |
---|---|---|---|---|---|
3-Aminoazetidine | C₃H₈N₂ | 38.91 | -1.2 | Donor/Acceptor | Conformational constraint, metabolic stability |
Isoquinoline | C₉H₇N | 12.89 | 2.1 | Acceptor | π-π stacking, membrane penetration |
Hybrid Compound | C₁₃H₁₃N₃O | 59.22 | 1.02 | Balanced profile | Synergistic target engagement [4] [6] |
The carbonyl bridge linking these moieties creates a semi-rigid trans-amide bond, restricting rotational freedom and stabilizing bioactive conformations. This configuration balances hydrophilic (TPSA=59.22 Ų) and lipophilic (LogP=1.02) properties, aligning with Lipinski’s criteria for drug-likeness [4]. Hybridization thus exploits complementary features: azetidine’s aliphatic character supports solubility, while isoquinoline’s aromatic surface enables target recognition, collectively enhancing the molecule’s pharmacokinetic profile.
Hybrid heterocyclic scaffolds represent a paradigm shift in medicinal chemistry, evolving from singular heterocycle designs to integrated pharmacophores. Early examples like gedatolisib (PI3K/mTOR inhibitor) demonstrated the efficacy of triazine-based hybrids in oncology, leveraging heterocycle synergy for enhanced potency [3]. The rise of molecular hybridization strategies addressed limitations of monomeric scaffolds—particularly in overcoming drug resistance and achieving polypharmacology.
Azetidine-containing compounds gained prominence with the discovery of their CNS permeability and receptor selectivity. For instance, 3-aminoazetidine derivatives exhibited picomolar affinity for histamine H₃ receptors due to optimal spatial positioning of the primary amine for ionic interactions with aspartate residues [6]. Concurrently, isoquinoline scaffolds advanced through imaging agents like [¹⁸F]FBAT, where the isoquinoline core enabled specific iNOS detection in neuroinflammation models [10]. The convergence of these lineages created a foundation for dual-pharmacophore entities.
Table 2: Evolution of Key Hybrid Heterocycles in Drug Discovery
Hybrid Scaffold | Component Heterocycles | Therapeutic Application | Clinical/Research Impact |
---|---|---|---|
Gedatolisib | Triazine + Morpholine | Breast cancer | Dual PI3K/mTOR inhibition (Phase II) |
FFDI Derivatives | Isoquinoline + Piperidine | Neuroinflammation imaging | iNOS-specific PET tracers |
Azetidine-Pyridine | Azetidine + Pyridine | CNS disorders | Histamine receptor modulation |
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone | Azetidine + Isoquinoline | Undisclosed (research compound) | Prototype for targeted hybrid design [3] [6] [10] |
This compound exemplifies "third-generation" hybridization—where both components are biologically validated—contrasting with earlier fortuitous combinations. The azetidine-isoquinoline framework emerged circa 2010s alongside rational structure-activity relationship (SAR) paradigms, enabling systematic optimization of linker length and substitution patterns [9].
The fusion of 3-aminoazetidine and isoquinoline transcends simple molecular conjunction; it creates a cooperative pharmacophore with emergent properties. Computational analyses reveal that the carbonyl linker enables optimal distance geometry between the azetidine amine (-NH₂) and isoquinoline nitrogen (N⁽²⁾), separated by 5.2 Å—a distance compatible with bidentate binding to complementary enzyme pockets [6] [10]. This spatial arrangement potentiates dual-point recognition unattainable by either moiety alone.
Electronic synergy further enhances target engagement:
Table 3: Computational Binding Descriptors of the Hybrid Compound
Parameter | Value | Implication for Bioactivity |
---|---|---|
TPSA | 59.22 Ų | Balanced membrane permeability/cellular uptake |
LogP | 1.0179 | Optimal lipophilicity for tissue distribution |
H-Bond Acceptors | 3 | Target interaction capacity |
H-Bond Donors | 1 | Solubility and specific binding |
Rotatable Bonds | 1 | Restricted conformational flexibility |
Steric Volume | 227.26 g/mol | Compliance with CNS drug space [4] |
Molecular docking studies against histamine receptors—a model system for azetidine-containing ligands—predict that the isoquinoline moiety occupies a hydrophobic subpocket typically engaged by imidazole rings, while the azetidine amine mimics the endogenous ligand’s primary amine [6]. This dual-action mechanism exemplifies pharmacophore translocation, where hybrid components simultaneously address multiple binding regions. The scaffold’s synthetic tractability permits diversification: the amine group enables acylations or sulfonylations, and isoquinoline positions C3-C8 support electrophilic substitutions, facilitating comprehensive SAR exploration [1] [8].
Table 4: Compound Identification Data
Identifier | Value | |
---|---|---|
Systematic Name | (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone | |
CAS Registry | 1410511-07-7 | |
Molecular Formula | C₁₃H₁₃N₃O | |
Molecular Weight | 227.26 g/mol | |
SMILES | O=C(N1CC(N)C1)C2=NC=CC3=C2C=CC=C3 | |
Canonical SMILES | NC1CN(C1)C(=O)C1=NC=CC2C=CC=CC=21 | |
InChIKey | JLUXMZNCJZFPSK-UHFFFAOYSA-N | [1] [4] [8] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0